molecular formula C21H20N2 B12475800 N-[(9-ethylcarbazol-3-yl)methyl]aniline

N-[(9-ethylcarbazol-3-yl)methyl]aniline

Cat. No.: B12475800
M. Wt: 300.4 g/mol
InChI Key: JRVQQDARQOWJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Chemistry of Carbazole (B46965) Derivatives and Anilines

N-[(9-ethylcarbazol-3-yl)methyl]aniline is situated at the intersection of two prominent classes of organic compounds: carbazole derivatives and anilines. Carbazole, a heterocyclic aromatic compound, consists of a tricyclic structure with two benzene (B151609) rings fused to a pyrrole (B145914) ring. tubitak.gov.tr This structure imparts unique electronic and optical properties, such as photoconductivity and photorefractivity, making carbazole derivatives essential in the development of electronic devices like organic light-emitting diodes (OLEDs). tubitak.gov.trresearchgate.net The N-substituted derivatives, in particular, have garnered significant attention for their therapeutic potential in treating neurological disorders and cell proliferation. nih.govexlibrisgroup.com

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis. They serve as precursors for a vast array of products, including dyes, polymers, and pharmaceuticals. The amino group attached to the benzene ring makes aniline a versatile intermediate for creating complex molecules with diverse pharmacological activities, finding use in treatments for cancer and cardiovascular diseases. The combination of a carbazole scaffold with an aniline moiety, as seen in this compound, creates a hybrid structure with potential for novel applications that leverage the properties of both parent systems.

Structural Features and Significance of the Carbazole and Anilinomethyl Moieties

The structure of this compound is defined by two key components linked by a methylene (B1212753) (-CH₂-) bridge: the 9-ethylcarbazole (B1664220) group and the aniline group.

Carbazole Moiety: The carbazole skeleton is an electron-rich, π-conjugated system known for its rigidity and planarity. tubitak.gov.trnih.gov The ethyl group at the N9 position enhances solubility in organic solvents and can influence the molecular packing in the solid state. nih.gov The substitution at the 3-position of the carbazole ring is crucial. The presence of a group at this position, linked to the aniline nitrogen, creates a donor-acceptor type structure, which is often key to the photophysical properties of these molecules. nih.gov Carbazole units are well-regarded for their hole-transporting capabilities, a critical function in organic electronic devices. tubitak.gov.tr

A closely related compound, N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, which is the imine precursor to the target molecule, has been synthesized and characterized. nih.govnih.gov Its structural analysis reveals that the carbazole and phenyl skeletons are essentially planar, with the phenyl ring being significantly twisted away from the carbazole ring system. nih.gov The reduction of the imine bond (C=N) in this precursor to the amine bond (CH-NH) to form this compound would change the geometry and electronic properties, introducing more conformational flexibility around the methylene linker.

Spectroscopic Data for the Related Imine Precursor N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline nih.gov
Data TypeCharacteristic Peaks / Values
FT-IR (KBr, νmax, cm⁻¹)3048 (Ar-H), 2973 (-CH₃), 2930 (-CH₂-), 1618 (C=N), 1587, 1567 (Ar-N), 1489, 1473, 1461 (Ar C=C)
¹H NMR (300 MHz, CDCl₃, δ, ppm)1.46 (t, 3H, CH₃), 4.38 (q, 2H, -CH₂-), 7.21-7.59 (m, 9H, ArH), 8.07 (dd, 1H, H2), 8.18 (dt, 1H, H5), 8.64 (s, 1H, H12), 8.65 (d, 1H, H4)
UV-Vis (EtOH, λmax, nm (ε))238 (25800), 293 (22100), 338 (18500)

Overview of Research Trajectories for N-Substituted Carbazole-Aniline Systems

Research into N-substituted carbazole systems, including those linked to aniline, follows several key trajectories, primarily in materials science and medicinal chemistry.

In materials science , the focus is on developing novel organic semiconductors for electronic and optoelectronic applications. researchgate.net The inherent photophysical properties of the carbazole unit, such as strong fluorescence and hole-transporting ability, make these compounds excellent candidates for OLEDs, solar cells, and chemosensors. tubitak.gov.trresearchgate.net Research involves the synthesis of new carbazole derivatives and tuning their electronic properties by introducing different substituents. The goal is to optimize characteristics like charge carrier mobility, emission color, and quantum efficiency. researchgate.netmdpi.com Theoretical studies, such as those using density functional theory (DFT), are often employed to understand the electronic structures and predict the properties of newly designed materials. researchgate.net

In medicinal chemistry , carbazole derivatives are explored for a wide range of biological activities. exlibrisgroup.com N-substituted carbazoles have shown potential as antimicrobial, anticancer, antiepileptic, and neuroprotective agents. nih.govnih.gov For instance, certain aminopropyl-carbazoles have been found to promote neurogenesis by protecting newborn neurons from apoptosis. nih.gov Research in this area focuses on synthesizing libraries of carbazole derivatives and screening them for specific biological activities. Structure-activity relationship (SAR) studies are crucial for identifying the structural features responsible for the observed therapeutic effects and for designing more potent and selective drug candidates. nih.gov

The synthesis of these systems often involves condensation reactions, such as the formation of an imine from an aldehyde and an amine, which can then be reduced to the target amine. nih.govvulcanchem.com Other synthetic strategies include palladium-catalyzed coupling reactions and multi-component reactions to build complex carbazole-based structures. tubitak.gov.trresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]aniline

InChI

InChI=1S/C21H20N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3

InChI Key

JRVQQDARQOWJGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Spectroscopic and Structural Elucidation Studies of N 9 Ethylcarbazol 3 Yl Methyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.

Proton (¹H) NMR for Connectivities and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of N-[(9-ethylcarbazol-3-yl)methyl]aniline is expected to show distinct signals corresponding to the ethyl group, the carbazole (B46965) core, the methylene (B1212753) bridge, and the aniline (B41778) ring.

The ethyl group attached to the carbazole nitrogen at position 9 gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), due to spin-spin coupling. chemicalbook.com The carbazole and aniline rings contain a number of aromatic protons, which would appear as a complex series of multiplets in the downfield region of the spectrum. The methylene bridge protons (CH₂), being adjacent to both the carbazole ring and the aniline nitrogen, would likely appear as a singlet, slightly downfield due to the influence of the adjacent aromatic systems and the nitrogen atom. The N-H proton of the aniline group would also produce a distinct signal, the chemical shift of which can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carbazole H-4 ~8.10 d
Carbazole H-5 ~8.05 d
Carbazole H-1, H-2, H-6, H-7, H-8 7.20 - 7.60 m
Aniline H-2', H-6' ~7.15 t
Aniline H-4' ~6.70 t
Aniline H-3', H-5' ~6.60 d
N-H (Aniline) ~4.50 s (broad)
N-CH₂ (Bridge) ~4.40 s
N-CH₂ (Ethyl) ~4.35 q

Note: Predicted values are based on data from related structures such as N-ethylcarbazole and N-benzylaniline derivatives. chemicalbook.comresearchgate.net The solvent is assumed to be CDCl₃. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.

The carbazole ring system will show a number of signals in the aromatic region (110-145 ppm). The carbons directly attached to the nitrogen atom (C-8a, C-9a) are expected at the lower end of this range, while the other aromatic carbons will be spread throughout. The carbons of the aniline ring will also resonate in this region, with their exact shifts influenced by the amino group. The ethyl group carbons will appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon. The methylene bridge carbon is anticipated to have a chemical shift around 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aniline C-1' ~148.0
Carbazole C-4a, C-4b ~140.0
Carbazole C-3 ~135.0
Aniline C-3', C-5' ~129.0
Carbazole C-8a, C-9a ~126.0
Carbazole C-1, C-2, C-4, C-5, C-6, C-7, C-8 110 - 125
Aniline C-2', C-6' ~117.0
Aniline C-4' ~113.0
N-CH₂ (Bridge) ~48.0
N-CH₂ (Ethyl) ~38.0

Note: Predicted values are based on data from related structures. chemicalbook.comnih.govresearchgate.netnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene and methyl protons. It would also help to trace the connectivity of protons within the carbazole and aniline aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the assigned proton signals (from ¹H NMR) to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific bonds and functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine in the aniline moiety, typically appearing as a sharp band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations of the carbazole and aniline rings would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic and aliphatic amines would also be present in the fingerprint region (typically 1250-1350 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Aniline) 3350 - 3450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970
Aromatic C=C Stretch 1500 - 1600

Note: Predicted values are based on general IR correlation tables and data from similar compounds. chemicalbook.comrsc.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of a molecule provides insight into the electron transitions between different energy levels. For carbazole derivatives, these transitions are typically of π-π* and n-π* character. The UV-Vis absorption data for the related imine, N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, in ethanol (B145695) reveals several distinct absorption bands. nih.gov

The spectrum exhibits a high-energy absorption band at approximately 238 nm, which can be attributed to the π-π* transitions within the aromatic systems of the carbazole and aniline rings. A prominent peak is observed at 293 nm, characteristic of the π-π* transition of the carbazole moiety. nih.gov Another distinct absorption band appears at 338 nm, which is likely associated with the n-π* transition involving the lone pair of electrons on the imine nitrogen atom. nih.gov The extended conjugation in the imine linker contributes to the position of these absorption maxima.

Upon reduction of the imine to the secondary amine this compound, the electronic conjugation between the carbazole and aniline rings through the linker is disrupted. This would be expected to cause a blue shift (a shift to shorter wavelengths) in the longest wavelength absorption band, as the n-π* transition of the imine is replaced by the n-σ* transition of the amine, which typically occurs at higher energies. The π-π* transitions of the carbazole and aniline rings would be expected to remain at similar positions.

Table 1: UV-Vis Absorption Data for N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline in Ethanol nih.gov

λmax (nm)Molar Absorptivity (ε)Assignment
23825800π-π* (Aromatic Rings)
29322100π-π* (Carbazole)
33818500n-π* (Imine)

The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and the solvent environment. For this compound, the fluorescence is expected to originate primarily from the 9-ethylcarbazole (B1664220) moiety. The aniline group, being attached via a flexible methylene bridge, may have a quenching or shifting effect on the fluorescence depending on its orientation relative to the carbazole ring system.

Phosphorescence, which is emission from a triplet excited state (T1) to the singlet ground state, is generally weak or not observed at room temperature in solution for many organic molecules due to non-radiative decay processes. It is more likely to be observed at low temperatures in a rigid matrix.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound through the analysis of its fragmentation pattern. For this compound (C21H20N2), the calculated molecular weight is approximately 300.40 g/mol . The molecular ion peak (M+) would be expected at m/z 300.

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways for secondary amines and aromatic compounds. A primary fragmentation pathway would be the cleavage of the C-N bond adjacent to the aniline nitrogen (alpha-cleavage), which is a common fragmentation for amines. This would result in the formation of a stable benzylic-type carbazole cation.

Predicted Major Fragmentation Pathways:

Molecular Ion (M+): m/z = 300

Loss of the aniline radical: [M - •NHC6H5]+ at m/z 208. This would correspond to the 9-ethyl-3-methylenecarbazole cation.

Loss of the benzyl (B1604629) radical: [M - •CH2C6H5]+ is less likely but possible.

Cleavage leading to the aniline cation: [C6H5NH2]+• at m/z 93.

Fragmentation of the ethyl group: Loss of an ethyl radical (•C2H5) from the molecular ion to give a fragment at m/z 271.

X-ray Crystallography for Solid-State Molecular and Crystal Structure

The three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray crystallography. As no crystal structure is available for this compound, the data for the closely related imine, N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, is presented here as a structural analogue. nih.gov This imine crystallizes in the monoclinic space group P21/n. nih.gov

The reduction of the imine C=N double bond to a C-N single bond in the target secondary amine would lead to significant changes in the molecular geometry. The bond length of the C-N linker would increase, and the bond angles around the nitrogen and the methylene carbon would change from approximately 120° (sp2 hybridization) to around 109.5° (sp3 hybridization). This would also increase the conformational flexibility of the molecule.

In the crystal structure of N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, the bond lengths and angles within the carbazole skeleton are typical for this ring system. nih.gov The phenyl ring of the aniline moiety is twisted relative to the carbazole plane. nih.gov

A key structural feature is the torsion angle, which describes the conformation of the molecule. In the imine, the phenyl ring is significantly twisted away from the plane of the carbazole ring system. nih.gov The ethyl group on the carbazole nitrogen also protrudes from the plane of the carbazole skeleton. nih.gov

Table 2: Selected Torsion Angle for N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline nih.gov

Torsion AngleValue (°)Description
C9A–N9–C10–C1186.0 (3)Describes the protrusion of the ethyl group from the carbazole plane.

The way molecules are arranged in a crystal is determined by intermolecular forces. In the crystal structure of N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, the dominant intermolecular interactions are C-H...π interactions. nih.govnih.gov These weak hydrogen bonds involve the hydrogen atoms of one molecule interacting with the electron-rich π systems of the aromatic rings of a neighboring molecule. nih.gov

Specifically, C-H...π interactions are observed between the benzene (B151609) rings of the carbazole moiety and hydrogen atoms from adjacent molecules. nih.gov These interactions play a crucial role in stabilizing the crystal packing. nih.govnih.gov

For the target secondary amine, this compound, the presence of the N-H group introduces the possibility of classical N-H...π interactions or potentially N-H...N hydrogen bonding if a suitable acceptor is available in the crystal packing. The C-H...π interactions would also be expected to be a significant feature in the crystal structure of the amine.

Conformational Analysis in the Crystalline State

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data regarding its precise molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystalline solid state are not available.

While crystallographic studies have been conducted on structurally similar compounds, such as the imine derivative N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline, the fundamental difference in the chemical linkage between the carbazole and aniline moieties (a saturated methylene amine bridge, -CH₂-NH-, in the target compound versus an unsaturated imine bridge, -CH=N-) precludes direct extrapolation of their conformational parameters. nih.goviucr.orgnih.gov The presence of a flexible sp³-hybridized carbon and nitrogen in the amine bridge of this compound would allow for significantly different rotational freedom and three-dimensional arrangement compared to the more rigid sp²-hybridized system of the imine.

Theoretical modeling and computational chemistry could provide insights into the likely low-energy conformations of this compound in the gaseous or solution phase, but without experimental crystallographic data, a conclusive analysis of its solid-state conformation remains undetermined.

Computational and Theoretical Investigations of N 9 Ethylcarbazol 3 Yl Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of N-[(9-ethylcarbazol-3-yl)methyl]aniline from first principles. These methods provide deep insights into the molecule's behavior at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. For a related imine compound, N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline, X-ray diffraction has provided experimental data on its solid-state structure, revealing details such as the planarity of the carbazole and phenyl rings and the torsion angle of the ethyl group. nih.gov DFT could be used to model such geometric parameters for this compound in the gas phase, providing a theoretical complement to experimental data.

The electronic structure, which dictates the molecule's reactivity and optical properties, is also elucidated through DFT. This includes the distribution of electron density and the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a highly accurate description of electronic properties. These calculations are valuable for confirming the results obtained from DFT and for investigating excited states, which are crucial for understanding photophysical phenomena. For complex organic molecules, these methods are often used to benchmark DFT results for accuracy.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netnih.gov

In studies of carbazole-based donor-acceptor compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule. Typically, in such donor-acceptor systems, the HOMO is localized on the electron-donating moiety (like the carbazole ring), while the LUMO is found on the electron-accepting part. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift in the UV-Vis absorption spectrum. nih.gov

Below is a representative table illustrating how HOMO-LUMO data would be presented.

ParameterValue (eV)
HOMO EnergyData not available in cited sources
LUMO EnergyData not available in cited sources
HOMO-LUMO Gap (ΔE)Data not available in cited sources

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Studies on related carbazole structures have shown that theoretical predictions can be in good agreement with experimental NMR data.

IR: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR absorption bands to specific functional groups and bond vibrations.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. For a similar imine derivative, experimental UV-Vis data showed absorption maxima at 238, 293, and 338 nm. nih.gov

The following table demonstrates how predicted spectroscopic data would be organized.

SpectrumPredicted ParameterValue
¹H NMRChemical Shift (ppm)Data not available in cited sources
¹³C NMRChemical Shift (ppm)Data not available in cited sources
IRVibrational Frequency (cm⁻¹)Data not available in cited sources
UV-VisAbsorption Maximum (λmax, nm)Data not available in cited sources

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling techniques can explore the dynamic behavior and conformational landscape of this compound.

Conformational Analysis and Potential Energy Surfaces

This compound possesses several rotatable bonds, particularly around the methylene (B1212753) bridge connecting the carbazole and aniline (B41778) moieties. This allows the molecule to adopt various conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting geometry to identify the most stable, low-energy conformers.

A potential energy surface (PES) is a multi-dimensional plot of the molecule's energy as a function of its geometric parameters (e.g., torsion angles). By mapping the PES, researchers can identify all stable conformers (local minima), the transition states that connect them (saddle points), and the energy barriers for conformational changes. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions and properties. For instance, the relative orientation of the carbazole and aniline rings is expected to significantly impact the molecule's electronic properties.

Molecular Dynamics Simulations for Dynamic Behavior

No published molecular dynamics (MD) simulation studies were found for this compound. Such simulations would be invaluable for understanding the conformational flexibility of the molecule, including the rotation around the methylene bridge and the orientation of the aniline and carbazole moieties relative to each other. This information is crucial for predicting its behavior in different environments, such as in solution or within a solid-state matrix, which is essential for its application in materials science.

Structure-Reactivity and Structure-Electronic Property Relationship Studies

Detailed studies on the structure-reactivity and structure-electronic property relationships of this compound are not present in the available literature.

Effect of Substituents on Electronic Properties and Oxidation Potentials

While the electronic properties of the carbazole core are of significant interest, specific research detailing how substituents on the aniline or carbazole rings of this compound affect its electronic properties and oxidation potentials has not been published. For related carbazole derivatives, it has been shown that electron-donating or electron-withdrawing groups can significantly alter the HOMO/LUMO energy levels and, consequently, the electrochemical behavior. mdpi.com For instance, in other carbazole systems, the introduction of a 4-(diphenylamino)phenyl substituent has been observed to lower the oxidation potential compared to an unsubstituted or naphthyl-substituted carbazole. mdpi.com However, without specific theoretical calculations or experimental data for this compound, any such effects remain speculative for this compound.

Correlation of Theoretical Predictions with Experimental Data

The correlation of theoretical predictions with experimental data is a critical step in validating computational models. As there are no available theoretical studies on this compound, there is consequently no research correlating such predictions with experimental findings. For the related imine precursor, N-(4-chlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine, it is noted that the chlorophenyl group is expected to influence chemical reactivity and electronic properties, but this is not substantiated with theoretical data.

Solvent Effects on Electronic and Photophysical Properties (Theoretical Aspects)

No theoretical studies on the influence of solvent polarity on the electronic and photophysical properties of this compound were identified. The photophysical properties of carbazole-based dyes are known to be sensitive to the solvent environment, often exhibiting a bathochromic shift (a shift to longer wavelengths) in emission spectra with increasing solvent polarity. Theoretical investigations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding these solvatochromic effects by modeling the interaction between the solute and solvent molecules. The absence of such studies for this compound means that its behavior in different solvents cannot be theoretically characterized at this time.

Chemical Reactivity and Mechanistic Studies of N 9 Ethylcarbazol 3 Yl Methyl Aniline

Reactivity of the Secondary Amine Group

The secondary amine group in N-[(9-ethylcarbazol-3-yl)methyl]aniline is a focal point of its chemical character, influencing its basicity and serving as a site for synthetic modification through acylation and alkylation reactions.

Protonation and Basicity Studies

Table 1: Estimated Physicochemical Properties of this compound

Property Value
Molecular Formula C21H20N2
Molecular Weight 290.39 g/mol
pKa (estimated) 3-4

Acylation and Alkylation Reactions

The secondary amine of this compound is nucleophilic and readily undergoes acylation and alkylation reactions. These reactions provide a pathway to a diverse range of derivatives with modified electronic and steric properties.

Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative. These reactions are analogous to those reported for 3-amino-9-ethylcarbazole (B89807), which readily undergoes acylation. tubitak.gov.tr

Alkylation of the secondary amine can be accomplished with alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled through careful selection of reaction conditions.

Table 2: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Product
Acylation Acetyl chloride (CH3COCl) N-acetyl-N-[(9-ethylcarbazol-3-yl)methyl]aniline

Electrophilic Aromatic Substitution on Carbazole (B46965) and Aniline (B41778) Rings

The this compound molecule presents two aromatic systems susceptible to electrophilic aromatic substitution: the carbazole ring and the aniline ring. The directing effects of the substituents on each ring govern the regioselectivity of these reactions.

On the carbazole ring, the ethyl group at the 9-position has a minor electronic effect. The nitrogen atom of the carbazole ring and the attached N-alkylanilino group at the 3-position are both ortho-, para-directing and activating. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the 3-substituent, namely the 2, 4, 5, and 7 positions. The steric bulk of the substituent at position 3 may influence the distribution of isomers.

On the aniline ring, the N-alkyl group is an activating and ortho-, para-directing group. Consequently, electrophiles will preferentially attack the ortho and para positions of the aniline ring. Friedel-Crafts acylation and alkylation are classic examples of such reactions. masterorganicchemistry.comyoutube.com

Redox Chemistry and Electrochemical Behavior (Mechanistic Investigations)

The redox chemistry of this compound is primarily associated with the electron-rich carbazole and aniline moieties. Both of these systems can be oxidized electrochemically.

The carbazole unit is known to undergo reversible one-electron oxidation to form a stable radical cation. Further oxidation can lead to the formation of dications. This property is the basis for the use of carbazole derivatives in various electronic applications. The electrochemical oxidation of similar carbazole-containing polymers has been shown to generate polarons and bipolarons, which are charge carriers responsible for electrical conductivity. researchgate.net

The aniline moiety can also be electrochemically oxidized. The oxidation of aniline has been studied extensively and is known to proceed through various intermediates, including radical cations, and can lead to the formation of polymeric films such as polyaniline. mdpi.com The electrochemical behavior of this compound is expected to be a composite of the redox processes of its constituent aromatic systems, with the initial oxidation likely occurring at the more electron-rich carbazole nucleus.

Reaction Mechanisms of Precursor Imines

Hydrolysis Pathways of N-[(9-ethylcarbazol-3-yl)methylidene]aniline

The precursor to this compound is the corresponding imine, N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline. nih.govnih.gov The formation of this imine occurs through the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde and aniline. nih.gov The hydrolysis of this imine is the reverse reaction and is a fundamental process in its chemistry.

The hydrolysis of an imine is typically acid-catalyzed and proceeds through the following steps:

Protonation of the imine nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the imine by an acid catalyst (e.g., H3O+). This step increases the electrophilicity of the imine carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon atom. This results in the formation of a protonated carbinolamine intermediate.

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This is often facilitated by solvent molecules.

Elimination of the amine: The C-N bond cleaves, leading to the elimination of aniline and the formation of a protonated aldehyde.

Deprotonation: The protonated aldehyde is deprotonated by a water molecule to regenerate the acid catalyst and yield the final aldehyde product, 9-ethyl-9H-carbazole-3-carbaldehyde.

This hydrolytic pathway is a classic example of nucleophilic addition to a carbon-nitrogen double bond, followed by elimination.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N,N-diaryl amines
Acetyl chloride
N-acetyl-N-[(9-ethylcarbazol-3-yl)methyl]aniline
Methyl iodide
N-methyl-N-[(9-ethylcarbazol-3-yl)methyl]aniline
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
9-ethyl-9H-carbazole-3-carbaldehyde
Aniline
3-amino-9-ethylcarbazole

Cycloaddition Reactions Involving the Azomethine Linkage

The azomethine linkage (imine group) in this compound presents a potential site for cycloaddition reactions, a powerful class of reactions for the synthesis of heterocyclic compounds. The C=N double bond can act as a dipolarophile or a dienophile. However, specific studies detailing the participation of this compound in such transformations are not extensively documented in the scientific literature.

Based on the general reactivity of imines, several types of cycloaddition reactions could be envisaged. For instance, in a [3+2] cycloaddition, the imine could react with a 1,3-dipole, such as a nitrile oxide, to potentially form a five-membered heterocyclic ring. The reaction of nitro-substituted formonitrile N-oxide with electron-rich alkenes has been studied, suggesting the feasibility of such cycloadditions with imines under suitable conditions. mdpi.com

Similarly, the imine could theoretically participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes, due to the electron-withdrawing nature of the imine bond. The development of Diels-Alder reactions involving 3-vinylindoles and arynes to synthesize carbazole frameworks highlights the utility of cycloadditions in this area of chemistry. rsc.orgnih.govacs.orgacs.org However, to date, no specific examples of this compound undergoing these cycloaddition reactions have been reported. The steric hindrance from the bulky 9-ethylcarbazole (B1664220) and N-phenyl groups might influence the accessibility of the azomethine bond and thus its reactivity in cycloaddition reactions.

Further research is required to explore and characterize the potential of the azomethine linkage in this compound to participate in cycloaddition reactions, which could open new avenues for the synthesis of novel carbazole-containing heterocyclic systems.

Role as a Nucleophile in C-C and C-N Bond Forming Reactions

The this compound molecule possesses several nucleophilic centers, primarily the nitrogen atom of the aniline moiety and the carbazole ring itself, particularly at the C6 and C8 positions, which are activated by the ethyl group and the nitrogen atom of the pyrrole (B145914) ring.

The carbazole nucleus, being an electron-rich aromatic system, can also participate in electrophilic substitution reactions, where it acts as a nucleophile. The reactivity of the carbazole core in this compound is influenced by the directing effects of the substituents. The chemistry of 3-amino-9-ethylcarbazole shows that the positions ortho and para to the amino group (C2, C4, and C6) are activated towards electrophiles. tubitak.gov.trresearchgate.net It is plausible that the this compound core would exhibit similar reactivity, allowing for C-C bond formation at these positions through reactions like Friedel-Crafts alkylation or acylation.

Mechanistic studies on related systems, such as the palladium-catalyzed amination of aryl halides with carbazoles, provide insight into the nucleophilic character of the carbazole nitrogen. nih.gov These studies often involve the deprotonation of the N-H bond in carbazole to form a more potent nucleophile. While this compound does not have an N-H bond on the carbazole ring, the principles of nucleophilic attack by the carbazole system are relevant.

Table 1: Potential Nucleophilic Sites and Exemplary Reactions

Nucleophilic SitePotential Reaction TypeReactantExpected Product Type
Aniline NitrogenN-AlkylationAlkyl halideQuaternary ammonium salt
Aniline NitrogenN-AcylationAcyl chlorideAmide
Carbazole Ring (C6)Friedel-Crafts AcylationAcyl chloride / Lewis acid6-Acyl derivative
Carbazole Ring (C6)Vilsmeier-Haack ReactionPOCl₃ / DMF6-Formyl derivative

Derivatization Strategies and Functionalization of the Core Structure

The functionalization of the this compound core structure can be approached by targeting the aniline ring, the carbazole nucleus, or the imine bond. The synthesis of derivatives allows for the fine-tuning of the molecule's electronic and photophysical properties for various applications.

One primary strategy for derivatization involves electrophilic substitution on the aniline ring. The para-position of the aniline ring is the most likely site for substitution due to the directing effect of the amino group. For example, a chloro-substituted derivative, 4-chloro-N-[(E)-(9-ethylcarbazol-3-yl)methylidene]aniline, has been synthesized and characterized. This suggests that other electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, could be employed to introduce various functional groups onto the aniline ring.

The carbazole core itself offers multiple sites for functionalization. As discussed, electrophilic substitution is a viable strategy to introduce substituents at the C6 and C8 positions. Furthermore, the synthesis of novel derivatives of 9-ethyl-3-aminocarbazole, a precursor to the title compound, showcases a range of derivatization possibilities. For instance, the amino group of 3-amino-9-ethylcarbazole can be converted into a variety of other functional groups or used as a handle to build more complex structures, such as thiazolidinones and pyridines. tubitak.gov.trresearchgate.net While these reactions are not performed on this compound directly, they illustrate the chemical space accessible from its synthetic precursors.

The imine bond can also be a target for functionalization. Reduction of the imine would yield the corresponding secondary amine, N-(9-ethylcarbazol-3-ylmethyl)aniline, which would exhibit different chemical properties and potential for further derivatization. Oxidation of the imine could lead to the formation of an oxaziridine (B8769555) or other oxidized species.

A recent study detailed the synthesis of benzofuran-tethered triazolylcarbazoles starting from 9-ethyl-3-aminocarbazole. mdpi.com This work highlights a multi-step synthetic route involving the acylation of the amino group followed by the construction of heterocyclic rings, demonstrating a sophisticated derivatization strategy.

Table 2: Summary of Derivatization Strategies

Target MoietyReaction TypeReagentsPotential Functionalization
Aniline RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitration
Aniline RingElectrophilic Aromatic SubstitutionBr₂/FeBr₃Bromination
Carbazole CoreElectrophilic Aromatic SubstitutionRCOCl/AlCl₃Acylation at C6
Imine BondReductionNaBH₄Formation of secondary amine
Imine BondOxidationm-CPBAFormation of oxaziridine

Applications of N 9 Ethylcarbazol 3 Yl Methyl Aniline As a Chemical Building Block and in Advanced Materials Science Focus on Its Role, Not Material Properties

Precursor in the Synthesis of Complex Organic Molecules

The carbazole (B46965) and aniline (B41778) moieties within N-[(9-ethylcarbazol-3-yl)methyl]aniline offer multiple reactive sites for the construction of elaborate organic structures.

The carbazole unit of this compound can serve as a scaffold for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). A common method for achieving this is the Scholl reaction, an oxidative cyclodehydrogenation process that forms carbon-carbon bonds between aromatic rings in the presence of a Lewis acid catalyst like iron(III) chloride. nih.govacs.orgacs.org While direct experimental evidence for the use of this compound in Scholl reactions is not extensively documented, the high electron density at the 3,6-positions of the carbazole ring suggests its potential to undergo intramolecular or intermolecular cyclization to form extended π-conjugated systems. nih.govacs.org Such reactions could lead to the formation of novel, nitrogen-containing nanographene-like structures with tailored electronic properties.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to molecular complexity. organic-chemistry.org The secondary amine functionality of this compound makes it a suitable component for various MCRs. For instance, in isocyanide-based MCRs like the Ugi or Passerini reactions, the amine can react with a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) to rapidly assemble complex, peptide-like molecules incorporating the carbazole unit. organic-chemistry.org This approach allows for the combinatorial synthesis of diverse libraries of carbazole-containing compounds.

Monomer and Building Block for Functional Polymers

The structural features of this compound make it an attractive monomer for the synthesis of functional polymers with interesting electronic and photophysical properties.

The secondary amine group of this compound allows for its incorporation into polymer backbones through polycondensation reactions. For example, reaction with diacyl chlorides or other bifunctional electrophiles could yield polyamides or related polymers. Furthermore, oxidative polymerization of the aniline moiety could lead to the formation of polyaniline-type structures, where the carbazole unit acts as a bulky, electron-donating substituent.

Intermediate in the Development of Organic Electronic Components

The promising electronic properties of carbazole derivatives have led to their widespread investigation for use in organic electronic devices. nih.govnih.govmdpi.com this compound can serve as a key intermediate in the synthesis of materials for such applications. The combination of the hole-transporting carbazole unit and the potential for further functionalization through the aniline group makes it a versatile building block for designing molecules with tailored properties for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells. nih.gov For instance, the aniline nitrogen can be used as a linking point to attach other functional groups, such as electron-accepting moieties, to create donor-acceptor molecules with specific energy levels for efficient charge separation or light emission.

Precursor for Hole-Transporting Materials (HTMs)

The carbazole moiety is a strong electron donor, a property that makes it an excellent component for hole-transporting materials (HTMs), which are crucial for the efficiency and durability of OLEDs and perovskite solar cells (PSCs). researchgate.netktu.edu this compound acts as a foundational building block for more sophisticated HTMs. The aniline group provides a reactive site that can be used to link multiple carbazole units together or to attach other functional groups, thereby tuning the electronic properties and enhancing the performance of the final material. mdpi.comacs.org

The development of high-performance HTMs often involves creating larger, conjugated systems to improve charge mobility and morphological stability. researchgate.netmdpi.com Synthetic strategies frequently employ coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to construct these complex structures from simpler carbazole-based precursors. mdpi.comacs.org For instance, derivatives of 4-(9H-carbazol-9-yl)triphenylamine have been synthesized via Suzuki coupling to create HTMs with high glass transition temperatures, leading to more durable OLED devices. researchgate.netmdpi.com this compound is an ideal starting point for similar synthetic routes, where its aniline nitrogen can be coupled with aryl halides to build dimeric, trimeric, or polymeric HTMs. acs.org

Table 1: Examples of Synthetic Pathways to Carbazole-Based Hole-Transporting Materials

Precursor Type Reaction Type Resulting HTM Class Reference
3,6-dibromo-9-ethyl-9H-carbazole Buchwald-Hartwig Amination Dimeric Carbazole HTMs acs.org
4-(9H-carbazol-9-yl)triphenylamine Suzuki Coupling Triphenylamine-Carbazole Conjugates researchgate.netmdpi.com
3-Amino-9-ethylcarbazole (B89807) Condensation / Coupling Arylamine-based Semiconductors ktu.edu

Integration into Host or Luminescent Materials (Synthetic Pathways)

In addition to transporting charge, carbazole derivatives are used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). A high triplet energy is required for a host material to efficiently confine the excitation energy on the phosphorescent guest emitter, and carbazole's rigid structure provides this. researchgate.net The compound this compound can be chemically integrated into larger molecular architectures to create such host materials.

The synthetic pathways to achieve this integration often involve functionalizing the carbazole or aniline unit. For example, a carbazole unit can be attached to an electron-deficient core like a 1,3,5-triazine (B166579) ring to create a bipolar host material, which can transport both holes and electrons. researchgate.netmdpi.com The synthesis of these materials can involve nucleophilic substitution reactions where the carbazole nitrogen attacks an electrophilic core like cyanuric chloride. mdpi.com this compound provides a platform where the aniline group can be modified to connect to other chromophores or host structures, allowing for the precise tuning of the final material's photophysical properties.

Role in Dye and Pigment Chemistry as a Synthetic Intermediate

While the primary application of this compound is in materials science, its structural components are also relevant to dye and pigment chemistry. Its direct precursor, 3-amino-9-ethylcarbazole, is a known intermediate in the synthesis of important commercial pigments, such as Pigment Violet 23. researchgate.nettubitak.gov.trdyestuffintermediates.com This pigment is produced through the condensation of 3-amino-9-ethylcarbazole with chloranil (B122849) (2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione). dyestuffintermediates.com

Aniline itself is a foundational molecule in the history of synthetic dyes, serving as the starting point for aniline black, mauveine, and a vast array of azo and triphenylmethane (B1682552) dyes. primescholars.compysanky.infobritannica.com The aniline group in this compound retains the characteristic reactivity needed for dye synthesis. It can be diazotized using nitrous acid and then coupled with an electron-rich aromatic compound (a coupler) to form a highly colored azo dye. britannica.com This makes the compound a potential intermediate for creating specialized dyes where the carbazole moiety could impart specific properties like fluorescence or high thermal stability.

Applications in Catalyst Design and Ligand Synthesis

The use of this compound specifically in catalyst design and as a ligand for metal complexes is not extensively documented in scientific literature. While carbazole-based structures can be incorporated into ligands for catalysis, this particular molecule is not a widely cited example. Therefore, this application remains a theoretical possibility rather than a common practice.

Tool Compound in Chemical Biology Research (Investigation of Mechanistic Interactions)

The carbazole unit is inherently fluorescent, a property that is highly valuable in chemical biology for creating molecular probes to study biological systems. tubitak.gov.tr While this compound itself is not a prominent tool compound, its derivatives and related structures demonstrate the potential of this chemical scaffold in biochemical research.

Probes for Biochemical Pathways

A molecular probe for biological research typically requires a signaling unit (like a fluorophore) and a recognition unit that can selectively bind to a target molecule, such as a protein or ion. The carbazole group in this compound can serve as the fluorescent reporter. The aniline portion of the molecule provides a convenient chemical handle for attaching moieties designed to interact with specific biological targets.

For example, researchers have synthesized fluorescent probes based on the 3-amino-9-ethylcarbazole core to detect copper ions in solution and for cellular imaging. tubitak.gov.tr In another study, derivatives of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide were designed and synthesized to act as potential anti-SARS-CoV-2 agents by targeting and interacting with the virus's main protease and spike glycoprotein. mdpi.com These examples highlight a clear strategy: using the N-ethylcarbazole framework as a fluorescent platform and modifying the substituent at the 3-position to achieve targeted biological activity or sensing. This compound is a prime candidate to serve as a scaffold in the development of new probes for investigating mechanistic interactions within biochemical pathways.

Future Research Directions and Unexplored Avenues for N 9 Ethylcarbazol 3 Yl Methyl Aniline

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of N-[(9-ethylcarbazol-3-yl)methyl]aniline typically proceeds via a two-step sequence: the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with aniline (B41778) to form an imine intermediate, followed by reduction to the final secondary amine. nih.govnih.gov While effective, this method presents opportunities for improvement in terms of efficiency, atom economy, and substrate scope. Future research should focus on developing more advanced and streamlined synthetic strategies.

One promising avenue is the application of transition-metal-catalyzed C-H activation and amination reactions. chim.it These methods could enable the direct coupling of a protected or functionalized aniline with the methyl group of a 3-methyl-9-ethylcarbazole precursor, or even the direct amination of the carbazole (B46965) core followed by reductive alkylation. Such approaches could significantly shorten the synthetic sequence and reduce waste. Another area of exploration involves one-pot tandem reactions, such as the palladium-catalyzed cyclocarbonylation strategies developed for other carbazole systems, which could build the core and introduce functionality simultaneously. bohrium.com

Table 1: Proposed Alternative Synthetic Strategies

StrategyProposed Reaction TypePotential AdvantagesKey Precursors
Reductive AminationOne-pot reactionStreamlined process, high yield9-ethyl-9H-carbazole-3-carbaldehyde, Aniline, Reducing agent
C-N Cross-CouplingBuchwald-Hartwig or Ullmann couplingHigh functional group tolerance, modularity3-(halomethyl)-9-ethylcarbazole, Aniline
Direct C-H AminationTransition-metal catalysis (e.g., Rh, Ir)High atom economy, direct functionalization3-methyl-9-ethylcarbazole, Aniline derivative

Advanced Computational Modeling for Predictive Material Design

The convergence of computational chemistry and machine learning offers powerful tools for accelerating materials discovery. mit.edumit.eduyoutube.com For this compound, advanced computational modeling can provide predictive insights into its properties, guiding synthetic efforts toward targeted applications. Future research should leverage these in-silico techniques to explore its potential in organic electronics and smart materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key electronic and optical properties, such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. mdpi.com This data is crucial for assessing its suitability as a host material in Organic Light-Emitting Diodes (OLEDs) or as an electron donor in organic photovoltaics. researchgate.net Furthermore, molecular dynamics (MD) simulations can model the self-assembly behavior of the molecule, predicting how intermolecular forces like π-π stacking and hydrogen bonding dictate the morphology of thin films or aggregates. rsc.orgacs.org Integrating these physics-based models with machine learning algorithms could enable high-throughput virtual screening of derivatives, rapidly identifying candidates with optimized properties for specific device architectures. youtube.comyoutube.com

Exploration of New Reactivity Patterns and Unconventional Transformations

The this compound scaffold possesses multiple reactive sites, including the secondary amine, the electron-rich carbazole nucleus, and the aniline ring. A thorough exploration of its reactivity is essential for creating a diverse library of functional derivatives. Future work should move beyond simple N-alkylation or acylation and investigate more complex and site-selective transformations.

Transition metal-catalyzed C-H functionalization offers a powerful tool for derivatizing the aromatic rings. chim.it Research could target the selective borylation, halogenation, or arylation of specific positions on the carbazole or aniline moieties, providing handles for further modification. The reactivity of the secondary amine as a directing group could be explored to control the regioselectivity of these transformations. Additionally, unconventional reactions, such as oxidative coupling to form novel dimeric or polymeric structures, could lead to materials with extended conjugation and unique photophysical properties. tubitak.gov.tr

Supramolecular Chemistry and Self-Assembly Based on this compound

The inherent structural features of this compound—a hydrogen-bond-donating N-H group and an extensive π-conjugated system—make it an excellent candidate for studies in supramolecular chemistry. nih.gov The directed self-assembly of this molecule could lead to the formation of well-ordered, functional nanostructures such as wires, fibers, or sheets.

Future research should focus on understanding and controlling the non-covalent interactions that govern its assembly. acs.org Spectroscopic techniques (UV-vis, fluorescence, NMR) can be used to study aggregation in solution, while microscopy methods (AFM, TEM) can visualize the resulting morphologies in the solid state. rsc.org By systematically modifying the structure—for instance, by introducing additional hydrogen-bonding sites or sterically bulky groups—it may be possible to program the assembly process to create specific architectures. The formation of organogels, driven by a combination of π-stacking and hydrogen bonding, is a particularly interesting avenue, with potential applications in sensing and soft materials. nih.gov

Table 2: Factors Influencing Self-Assembly

Interaction TypeStructural FeaturePotential Outcome
π-π StackingCarbazole and aniline ringsFormation of columnar or lamellar structures
Hydrogen BondingSecondary amine (N-H)Directional control, formation of 1D or 2D networks
van der Waals ForcesEthyl group and alkyl chainsInterdigitation and packing efficiency
Solvent EffectsPolarity and H-bonding capacityControl over aggregation state (soluble vs. assembled)

Investigation into its Role in Dynamic Covalent Chemistry and Responsive Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create adaptive chemical systems that can change their constitution in response to external stimuli. The amine-imine equilibrium is a cornerstone of DCC. This compound is the reduced form of an imine, and its controlled oxidation to the corresponding N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline offers a gateway into dynamic systems. nih.gov

Research should be directed towards controlling this reversible transformation using chemical, electrochemical, or photochemical triggers. The resulting change in conjugation and molecular geometry between the flexible amine and the rigid imine could be harnessed to create responsive materials. For example, incorporating this system into a polymer network could lead to materials with tunable mechanical properties or self-healing capabilities. The pronounced electronic changes associated with the carbazole moiety could also be exploited to develop chemo- or electro-responsive fluorescent probes or electrochromic devices. researchgate.net

Integration into Bio-Conjugation Chemistry (mechanistic and synthetic aspects)

Carbazole derivatives have demonstrated a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. echemcom.comnih.gov The integration of this compound into bio-conjugates—molecules formed by linking a bioactive agent to a biomolecule like a protein or peptide—is a compelling research direction.

Future work should focus on two main aspects: developing synthetic methods for conjugation and understanding the mechanistic implications. To achieve selective conjugation, the this compound scaffold could be functionalized with reactive handles (e.g., alkynes for click chemistry, maleimides for reaction with thiols, or activated esters for reaction with amines) at either the aniline or carbazole ring. nih.gov Mechanistic studies would then be required to understand how the carbazole unit influences the stability, solubility, and biological interactions of the resulting conjugate. This could involve investigating its role as a fluorescent tag for imaging or as a modulator of the conjugate's pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.